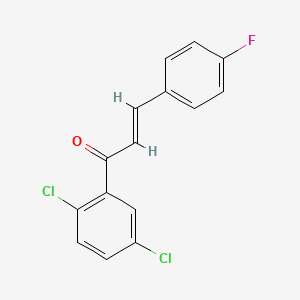

(2E)-1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(2,5-dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2FO/c16-11-4-7-14(17)13(9-11)15(19)8-3-10-1-5-12(18)6-2-10/h1-9H/b8-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAAITIQPHTVPR-FPYGCLRLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C=CC(=C2)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dichlorobenzaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts such as ionic liquids or phase-transfer catalysts can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: Halogen atoms on the phenyl rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Epoxides or diketones.

Reduction: Saturated ketones or alcohols.

Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

Overview

This compound features a unique arrangement of halogen substituents (two chlorine atoms and one fluorine atom) on its phenyl rings, which significantly influences its chemical reactivity and biological properties. It is synthesized primarily through the Claisen-Schmidt condensation reaction between 2,5-dichlorobenzaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide.

Synthetic Route

- Reagents : 2,5-dichlorobenzaldehyde, 4-fluoroacetophenone

- Base : Sodium hydroxide or potassium hydroxide

- Solvent : Ethanol or methanol

- Temperature : Room temperature to slightly elevated temperatures

Chemistry

(2E)-1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one serves as a precursor for synthesizing various heterocyclic compounds and other chalcone derivatives. Its unique structure allows for modifications that can yield compounds with enhanced properties.

Biology

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Activity : Studies have shown that chalcones can inhibit the growth of various bacteria and fungi. The presence of halogens may enhance this effect due to increased electron-withdrawing properties, which can affect the compound's interaction with microbial cell membranes.

- Anti-inflammatory Properties : Chalcones have been documented to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways.

Medicine

Due to its diverse biological activities, this compound is being explored as a potential therapeutic agent. Its ability to interact with various molecular targets makes it a candidate for drug development in treating infections, inflammation, and cancer.

Industrial Applications

In industrial contexts, this compound has potential uses in:

- Pharmaceuticals : As an intermediate in the synthesis of drugs due to its reactive functional groups.

- Agrochemicals : Its antimicrobial properties could be harnessed in developing new pesticides or fungicides.

- Material Science : The unique chemical structure may contribute to the development of novel materials with specific properties.

Case Studies

Several studies have highlighted the efficacy of chalcones in various applications:

- Antimicrobial Efficacy : A study demonstrated that chalcones with halogen substitutions exhibited enhanced antibacterial activity against Staphylococcus aureus.

- Cancer Research : Research published in Cancer Letters indicated that certain chalcone derivatives could inhibit tumor growth in animal models by inducing apoptosis.

- Inflammation Models : Experimental models showed reduced inflammation markers when treated with chalcone derivatives containing fluorine and chlorine substituents.

Mechanism of Action

The mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Halogen Substitution Patterns

The position and electronegativity of substituents on rings A and B significantly influence potency. For example:

- Compound 2j ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone) exhibits an IC₅₀ of 4.70 μM, attributed to bromine (Br) at the para position of ring A and fluorine (F) at ring B. Replacing Br with chlorine (Cl) and F with methoxy (OCH₃) in compound 2h increases the IC₅₀ to 13.82 μM, suggesting reduced efficacy with lower electronegativity .

Methoxy vs. Hydroxyl Substitutions

Methoxy groups generally reduce activity compared to hydroxyl groups. Cardamonin (a non-piperazine chalcone with hydroxyl groups at ortho and para positions of ring A) shows the highest IC₅₀ (4.35 μM) among tested compounds, whereas methoxy-substituted analogs like 2p ((E)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one) exhibit much lower potency (IC₅₀ = 70.79 μM) .

Structural and Crystallographic Comparisons

Dihedral Angles and Planarity

The dihedral angle between aromatic rings is critical for intermolecular interactions. For example:

- (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one (C15H10BrFO) has a near-planar structure with a dihedral angle of 8.49° between rings A and B .

- Analogous compounds like (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one exhibit dihedral angles ranging from 7.14° to 56.26° , with greater planarity correlating to enhanced π-π stacking and bioactivity .

Crystal Packing and Hydrogen Bonding

- The crystal structure of (2E)-1-(2,6-dichloro-3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (C16H11Cl2FO2) reveals intermolecular C–H⋯O and C–H⋯F interactions, forming a V-shaped fiber parallel to the [101] axis .

- In contrast, (2E)-1-(4-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one forms C–H⋯O/F/Br hydrogen bonds , stabilizing its lattice .

Antimicrobial and Antifungal Efficacy

- (2E)-1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one (a dichlorophenyl analog) demonstrates potent antifungal activity against Candida krusei, highlighting the role of chlorine substituents in enhancing efficacy .

- Biphenyl chalcones like (2E)-1-(biphenyl-4-yl)-3-(4-fluorophenyl)prop-2-en-1-one (C4) show notable antibacterial activity, with binding energies of -4.7 to -5.2 kcal/mol against methionyl-tRNA synthetase, a key antimicrobial target .

Antioxidant and Radioprotective Properties

- Chalcones with 4-methoxyphenyl substituents (e.g., C5, C7, C8) reduce lipid peroxidation (TBARS levels) and restore antioxidant enzyme activity (SOD, CAT) in irradiated E.

Data Tables

Table 1: Comparative IC₅₀ Values of Selected Chalcones

| Compound Name | Substituents (Ring A/Ring B) | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Cardamonin | 2,4-OH / None | 4.35 | |

| 2j | 4-Br, 2-OH, 5-I / 4-F | 4.70 | |

| 2h | 4-Cl, 2-OH, 5-I / 4-OCH₃ | 13.82 | |

| Target Compound | 2,5-Cl₂ / 4-F | N/A* | — |

Table 2: Dihedral Angles of Structurally Similar Chalcones

| Compound Name | Dihedral Angle (°) | Reference |

|---|---|---|

| (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)-... | 8.49 | |

| (E)-1-(4-Fluorophenyl)-3-phenyl-... | 7.14–56.26 | |

| (2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-(4-... | Not reported |

Biological Activity

(2E)-1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound characterized by its unique structure featuring two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of both chlorine and fluorine substituents on the phenyl rings significantly influences its chemical properties and biological activities. This compound has garnered attention in various fields of research due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The mechanism of action involves the modulation of signaling pathways and the induction of reactive oxygen species (ROS), which can lead to cell death in cancerous cells.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative effects of this compound on chronic lymphocytic leukemia (CLL) cell lines. The results showed that the compound had an IC50 value ranging from 0.17 to 2.69 µM in HG-3 cells, indicating significant cytotoxicity. Furthermore, pro-apoptotic effects were observed with cell viability decreasing markedly upon treatment with concentrations as low as 10 µM .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial activity. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which are critical in the context of diseases characterized by chronic inflammation. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for further exploration in therapeutic applications against inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.

- Signaling Pathway Modulation : It can modulate key signaling pathways that regulate cell survival and apoptosis.

- ROS Induction : The generation of reactive oxygen species leads to oxidative stress within cells, promoting apoptosis in cancer cells.

Data Table: Biological Activity Summary

| Activity Type | Effect | IC50 Range | Cell Lines Tested |

|---|---|---|---|

| Anticancer | Induces apoptosis | 0.17 - 2.69 µM | HG-3 CLL cells |

| Antimicrobial | Effective against bacterial strains | Varies by strain | Various bacterial strains |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Not specified | In vitro studies |

Q & A

Q. What are the standard synthetic routes for (2E)-1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via the Claisen-Schmidt condensation of substituted acetophenones and benzaldehydes under basic conditions. For example:

- Methodology : A mixture of 2,5-dichloroacetophenone and 4-fluorobenzaldehyde is reacted in ethanol with KOH (10–15% w/w) at 0–50°C for 2–3 hours .

- Optimization : Reaction efficiency depends on temperature control (exothermic reaction) and stoichiometric ratios. Excess base may lead to side products like dienones. Purity is enhanced via recrystallization from ethanol or methanol .

Q. How is the E-configuration of the α,β-unsaturated ketone confirmed experimentally?

The E-configuration is validated using:

Q. What spectroscopic techniques are essential for structural characterization?

- IR spectroscopy : Confirms carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and C=C stretching at ~1600 cm⁻¹ .

- HR-MS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 325.15 for C₁₆H₁₁Cl₂FO₂) .

- ¹³C NMR : Assigns aromatic carbons (100–150 ppm) and carbonyl carbons (~190 ppm) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) are used to:

- Validate geometry : Compare calculated bond lengths/angles (e.g., C=O: 1.21 Å vs. experimental 1.23 Å) .

- Predict electronic properties : HOMO-LUMO gaps (~4–5 eV) correlate with UV-Vis λmax .

- Chemical reactivity : Global electrophilicity index (ω) and Fukui functions identify nucleophilic/electrophilic sites .

Example : Discrepancies in dipole moments can arise from solvent effects (PCM models adjust for this) .

Q. What strategies address contradictions in antimicrobial activity data across structurally similar chalcones?

- Standardized assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Structure-activity relationships (SAR) : Electron-withdrawing groups (e.g., Cl, F) enhance activity by increasing electrophilicity .

- Control for crystallinity : Amorphous vs. crystalline forms may alter solubility and bioavailability .

Q. How are nonlinear optical (NLO) properties evaluated for this compound?

- Z-scan technique : Measures third-order susceptibility (χ³) and hyperpolarizability (β) using laser excitation .

- DFT-derived parameters : Polarizability (α) and dipole moment (μ) predict NLO efficiency. For example, μ > 5 Debye suggests strong intramolecular charge transfer .

- Crystal packing : Non-centrosymmetric arrangements (e.g., monoclinic P2₁/c) are critical for second-harmonic generation (SHG) .

Q. What experimental precautions are required for handling halogenated intermediates?

- Safety : Use fume hoods due to volatile chlorinated byproducts (e.g., HCl gas).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted dichlorophenyl precursors .

- Stability testing : Monitor decomposition under light/heat via TGA/DSC .

Methodological Challenges

Q. How to resolve crystallographic challenges (e.g., twinning or disorder) in XRD analysis?

- Data collection : Use low-temperature (100 K) measurements to reduce thermal motion .

- Software tools : SHELX or OLEX2 refine disordered atoms via constraints (e.g., ISOR for thermal parameters) .

- Validation : Check R-factors (R₁ < 0.05) and residual electron density (<1 eÅ⁻³) .

Q. What advanced characterization techniques validate intermolecular interactions?

- Hirshfeld surface analysis : Quantifies π-π stacking (C⋯C contacts) and halogen bonding (Cl⋯F) .

- SC-XRD : Resolves weak interactions (e.g., C–H⋯O hydrogen bonds) critical for crystal packing .

Q. How to design SAR studies for optimizing antimicrobial activity?

- Substituent variation : Replace 4-fluorophenyl with electron-deficient groups (e.g., nitro) to enhance reactivity .

- Docking studies : AutoDock Vina models interactions with bacterial enzyme active sites (e.g., dihydrofolate reductase) .

- In vitro-in silico correlation : Compare MIC values with DFT-derived electrophilicity indices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.